molecular formula C15H10N2O5S2 B11430595 (5Z)-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11430595
M. Wt: 362.4 g/mol
InChI Key: PDCLYGIATHFPST-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a furan ring, a thiazolidinone ring, and various functional groups including methoxy, nitro, and sulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-2-nitrobenzaldehyde with 2-furylmethylidene-2-thiazolidinone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Aminated derivatives: from the reduction of the nitro group.

    Hydrogenated derivatives: from the reduction of the furan ring.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

(5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of (5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to interact with various molecular targets, potentially disrupting biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is unique due to its combination of functional groups and ring structures, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C15H10N2O5S2

Molecular Weight

362.4 g/mol

IUPAC Name

(5Z)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10N2O5S2/c1-21-8-2-4-10(11(6-8)17(19)20)12-5-3-9(22-12)7-13-14(18)16-15(23)24-13/h2-7H,1H3,(H,16,18,23)/b13-7-

InChI Key

PDCLYGIATHFPST-QPEQYQDCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.